molecular formula C10H19N3 B2372751 6-Amino-5,7-dimethyl-1,3-diazaadamantane CAS No. 125658-08-4

6-Amino-5,7-dimethyl-1,3-diazaadamantane

Cat. No.: B2372751
CAS No.: 125658-08-4
M. Wt: 181.283
InChI Key: BUCSFUAMLHKDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane, a compound known for its unique cage-like structure. This substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to specific chemical and physical properties, making this compound an interesting subject for scientific research .

Scientific Research Applications

6-Amino-5,7-dimethyl-1,3-diazaadamantane has several scientific research applications:

Future Directions

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,7-dimethyl-1,3-diazaadamantane involves the condensation of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime with various aldehydes and ketones. The resulting oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired 6-amino-1,3-diazaadamantane derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation and reduction reactions mentioned above. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,7-dimethyl-1,3-diazaadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazaadamantane derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5,7-dimethyl-1,3-diazaadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other diazaadamantane derivatives. Its psychotropic activity and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCSFUAMLHKDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.